Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate
Description
Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate is a synthetic organic compound featuring a complex molecular architecture. Key structural elements include:
- A hexahydro-2H-pyrano[3,2-D][1,3]dioxin core with azido (-N₃) and hydroxyl (-OH) substituents at positions 7 and 8, respectively.
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety, commonly used in peptide synthesis to enhance stability and control reactivity .
- A tert-butyl ester group, which improves solubility and mitigates premature hydrolysis during synthetic processes .
The compound’s synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous Fmoc-protected intermediates (e.g., tert-butyl 2-(2-amino-3-tert-butoxypropanoyl)hydrazinecarboxylate), where 20% diethylamine in acetonitrile is employed for Fmoc cleavage . Characterization via NMR, IR, and mass spectrometry (as in and ) confirms structural integrity, with IR peaks for carbamate (C=O, ~1700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups expected .
Properties
Molecular Formula |
C36H40N4O9 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
tert-butyl 3-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C36H40N4O9/c1-20(46-34-29(39-40-37)30(41)31-27(47-34)19-44-33(48-31)21-12-6-5-7-13-21)28(32(42)49-36(2,3)4)38-35(43)45-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-31,33-34,41H,18-19H2,1-4H3,(H,38,43) |
InChI Key |
BPJMKNVMUZHIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-] |
Origin of Product |
United States |
Biological Activity
Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate (CAS RN: 878483-02-4) is a complex organic compound with significant potential in medicinal chemistry. Its unique chemical structure includes an azido group, hydroxy group, and a dioxin ring system, which contribute to its biological activity and therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C35H38N4O9
- Molecular Weight : 658.71 g/mol
- IUPAC Name : this compound
- SMILES : CC(C)(C)OC(=O)C(COC1OC2COC(OC2C(O)C1N=[N+]=[N-])C1=CC=CC=C1)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azido group allows for bioorthogonal reactions, facilitating labeling and tracking of biomolecules. The hydroxy group can form hydrogen bonds, enhancing binding affinity to target proteins or enzymes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties against various pathogens, suggesting potential for this compound as well.
- Cellular Uptake and Transport : The structure may enhance cellular uptake due to its hydrophobic regions.
Cytotoxicity and Anticancer Potential
The compound's structural features may impart cytotoxic effects on cancer cells. Compounds with similar dioxin structures have been studied for their anticancer properties due to their ability to induce apoptosis in tumor cells. Further investigations are needed to elucidate the specific anticancer mechanisms of this compound.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activities of structurally related compounds:
Comparison with Similar Compounds
Table 1: Structural and Molecular Property Comparison
Pharmacokinetic and Bioactivity Profiles
- Fmoc Protection : The Fmoc group in the target compound enhances stability during synthesis but may reduce membrane permeability compared to unprotected amines . This contrasts with SAHA, which lacks blocking groups and exhibits higher bioavailability .
- Azido Functionality : The azido group enables click chemistry applications (e.g., bioconjugation), a feature absent in most natural product analogs (e.g., marine alkaloids from Pseudoceratina spp.) .
- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (as in ) would group the target compound with other Fmoc-protected intermediates, which often exhibit protease inhibition or nucleophilic scavenging properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
